![molecular formula C19H20N2O5S2 B2773631 (E)-6-ethyl 3-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-23-8](/img/structure/B2773631.png)
(E)-6-ethyl 3-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction with different nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as valuable precursors for the preparation of various classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . Additionally, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated from their spectral information . For example, the 1H-NMR and 13C-NMR spectra can provide valuable information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined from various experimental techniques. For example, the melting point can be determined experimentally . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Compounds with a thiophene nucleus have shown anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Anticancer Drugs
Thiophene derivatives exhibit anticancer properties . This makes them a potential candidate for the development of new anticancer drugs.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can help protect metals and other materials from the damaging effects of corrosion.
Antimicrobial Agents
Molecules with the thiophene ring system exhibit antimicrobial properties . This makes them useful in the development of new antimicrobial agents to combat various types of infections.
Mechanism of Action
Future Directions
Thiophene derivatives have a wide range of applications in medicinal chemistry due to their promising pharmacological characteristics . Therefore, the synthesis and study of new thiophene derivatives, including “(E)-6-ethyl 3-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate”, could be a promising area of research in the future.
properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-3-26-19(24)21-9-8-13-14(11-21)28-17(16(13)18(23)25-2)20-15(22)7-6-12-5-4-10-27-12/h4-7,10H,3,8-9,11H2,1-2H3,(H,20,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGZQZOJLBAAFV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-ethyl 3-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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